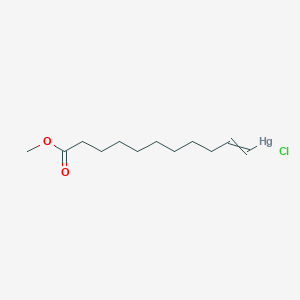
Chloro(11-methoxy-11-oxoundec-1-en-1-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(11-methoxy-11-oxoundec-1-en-1-yl)mercury is a chemical compound that belongs to the class of organomercury compounds. These compounds are characterized by the presence of a mercury atom bonded to a carbon atom within an organic molecule. This compound is known for its unique structure, which includes a chloro group, a methoxy group, and an oxo group attached to an undec-1-en-1-yl chain.
Preparation Methods
The synthesis of Chloro(11-methoxy-11-oxoundec-1-en-1-yl)mercury typically involves the reaction of 11-methoxy-11-oxoundec-1-en-1-yl chloride with a mercury-containing reagent. One common method is the reaction of the chloride compound with mercuric chloride (HgCl2) in the presence of a suitable solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Chloro(11-methoxy-11-oxoundec-1-en-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the mercury atom to a lower oxidation state. Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) can facilitate these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide (HgO), while substitution reactions can produce a variety of organomercury derivatives.
Scientific Research Applications
Chloro(11-methoxy-11-oxoundec-1-en-1-yl)mercury has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It serves as a precursor for the synthesis of other organomercury compounds.
Biology: In biological research, this compound is used to study the effects of mercury on biological systems. It helps in understanding the toxicity and bioaccumulation of mercury in living organisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of mercury-based drugs. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in analytical chemistry for the detection and quantification of mercury.
Mechanism of Action
The mechanism of action of Chloro(11-methoxy-11-oxoundec-1-en-1-yl)mercury involves its interaction with biological molecules, particularly proteins and enzymes. The mercury atom in the compound can form strong bonds with thiol groups (-SH) in cysteine residues of proteins, leading to the inhibition of enzyme activity. This interaction disrupts normal cellular functions and can result in toxic effects.
The molecular targets of this compound include enzymes involved in cellular respiration and antioxidant defense. The compound can also interfere with the function of ion channels and transporters, affecting cellular homeostasis.
Comparison with Similar Compounds
Chloro(11-methoxy-11-oxoundec-1-en-1-yl)mercury can be compared with other organomercury compounds, such as methylmercury and ethylmercury. While all these compounds contain mercury, they differ in their organic moieties and chemical properties.
Methylmercury: This compound has a methyl group attached to the mercury atom. It is highly toxic and known for its bioaccumulation in aquatic food chains.
Ethylmercury: Similar to methylmercury, but with an ethyl group. It is used in some vaccines as a preservative (thiomersal).
Phenylmercury: Contains a phenyl group attached to mercury. It is used as a fungicide and antiseptic.
This compound is unique due to its longer carbon chain and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
56453-79-3 |
|---|---|
Molecular Formula |
C12H21ClHgO2 |
Molecular Weight |
433.34 g/mol |
IUPAC Name |
chloro-(11-methoxy-11-oxoundec-1-enyl)mercury |
InChI |
InChI=1S/C12H21O2.ClH.Hg/c1-3-4-5-6-7-8-9-10-11-12(13)14-2;;/h1,3H,4-11H2,2H3;1H;/q;;+1/p-1 |
InChI Key |
AZRDZWNKYQNHAQ-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCCCCCCCC=C[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















